Cas no 2228297-73-0 (2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol)

2,2-Difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated aromatic alcohol with a unique structural profile, featuring both difluoro and trifluoromethyl substituents. This compound is of interest in synthetic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it valuable in drug design. The methoxy and trifluoromethyl groups further contribute to its electronic and steric properties, enabling selective reactivity in coupling and substitution reactions. Its well-defined structure allows for precise modifications, supporting applications in high-value specialty chemicals and bioactive molecule development.
2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol structure
2228297-73-0 structure
商品名:2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol
CAS番号:2228297-73-0
MF:C10H9F5O2
メガワット:256.169280767441
CID:6448467
PubChem ID:165639266

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol
    • α-(Difluoromethyl)-4-methoxy-2-(trifluoromethyl)benzenemethanol
    • インチ: 1S/C10H9F5O2/c1-17-5-2-3-6(8(16)9(11)12)7(4-5)10(13,14)15/h2-4,8-9,16H,1H3
    • InChIKey: WMDHGKDKWYHFAE-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(=CC=1C(F)(F)F)OC)(O)C(F)F

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949914-0.25g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1949914-0.05g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1949914-1.0g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
1g
$785.0 2023-06-02
Enamine
EN300-1949914-10.0g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
10g
$3376.0 2023-06-02
Enamine
EN300-1949914-0.1g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1949914-10g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
10g
$4236.0 2023-09-17
Enamine
EN300-1949914-1g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
1g
$986.0 2023-09-17
Enamine
EN300-1949914-0.5g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1949914-2.5g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1949914-5.0g
2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
2228297-73-0
5g
$2277.0 2023-06-02

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol 関連文献

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2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-olに関する追加情報

2,2-Difluoro-1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol: A Comprehensive Overview

The compound 2,2-difluoro-1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol, identified by the CAS number NO2228297-73-0, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the broader category of fluorinated aromatic alcohols, which have garnered significant attention in recent years due to their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a trifluoromethyl group attached to a methoxy-substituted phenyl ring, which is further connected to a difluoroethanol moiety. This combination of functional groups imparts distinctive electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The presence of multiple fluorine atoms in this molecule contributes to its high lipophilicity and resistance to enzymatic degradation, making it a promising candidate for drug development. For instance, researchers have explored the use of similar fluorinated phenolic compounds in the treatment of neurodegenerative diseases, where they exhibit potential neuroprotective effects. These findings underscore the significance of NO2228297-73-0 as a lead compound for further exploration in therapeutic applications.

In addition to its pharmacological relevance, this compound has also been investigated for its role in materials science. The unique combination of electron-withdrawing groups (such as trifluoromethyl and methoxy) and hydroxyl functionalities makes it an ideal candidate for the development of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated how such molecules can be used as building blocks for creating high-performance materials with tailored mechanical and thermal properties. For example, studies have shown that incorporating fluorinated phenolic compounds into polymer matrices can significantly enhance their resistance to UV degradation and improve their overall durability.

The synthesis of NO2228297-73-0 involves a multi-step process that typically begins with the preparation of the trifluoromethyl-substituted phenol derivative. This is followed by a series of coupling reactions to introduce the difluoroethanol moiety while maintaining the integrity of the aromatic ring. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and selectivity during this process. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and enzymatic catalysis, to optimize the production process and reduce environmental impact.

Beyond its chemical synthesis, this compound has been subjected to extensive computational modeling to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have revealed that the trifluoromethyl group plays a critical role in modulating the electronic properties of the molecule, while the methoxy group introduces steric hindrance that influences its reactivity in various chemical transformations. These insights have been instrumental in guiding experimental studies aimed at harnessing its potential in catalytic applications.

In conclusion, NO2228297-73-0, or 2,2-difluoro-1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol, represents a cutting-edge compound with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future innovations within pharmaceuticals, materials science, and beyond. As ongoing research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

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